molecular formula C22H18ClNO5 B11572996 2-{(E)-2-[4-(acetyloxy)-3-chloro-5-methoxyphenyl]ethenyl}quinolin-8-yl acetate

2-{(E)-2-[4-(acetyloxy)-3-chloro-5-methoxyphenyl]ethenyl}quinolin-8-yl acetate

Cat. No.: B11572996
M. Wt: 411.8 g/mol
InChI Key: MXJZUWLSDLHLQM-VQHVLOKHSA-N
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Description

2-[(1E)-2-[4-(ACETYLOXY)-3-CHLORO-5-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetoxy group, a chloro group, and a methoxy group attached to a phenyl ring, along with a quinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[4-(ACETYLOXY)-3-CHLORO-5-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multiple steps, including the formation of the quinoline core and the subsequent functionalization of the phenyl ring. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.

    Functionalization of the Phenyl Ring: This step involves the introduction of the acetoxy, chloro, and methoxy groups. This can be done through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[4-(ACETYLOXY)-3-CHLORO-5-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

2-[(1E)-2-[4-(ACETYLOXY)-3-CHLORO-5-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[4-(ACETYLOXY)-3-CHLORO-5-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(1E)-2-[4-(ACETYLOXY)-3-CHLORO-5-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of 2-[(1E)-2-[4-(ACETYLOXY)-3-CHLORO-5-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18ClNO5

Molecular Weight

411.8 g/mol

IUPAC Name

[2-[(E)-2-(4-acetyloxy-3-chloro-5-methoxyphenyl)ethenyl]quinolin-8-yl] acetate

InChI

InChI=1S/C22H18ClNO5/c1-13(25)28-19-6-4-5-16-8-10-17(24-21(16)19)9-7-15-11-18(23)22(29-14(2)26)20(12-15)27-3/h4-12H,1-3H3/b9-7+

InChI Key

MXJZUWLSDLHLQM-VQHVLOKHSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C(=C3)Cl)OC(=O)C)OC

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C(=C3)Cl)OC(=O)C)OC

Origin of Product

United States

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